Cas no 1694963-64-8 (1H-Pyrazole-1-propanol, 3-amino-5-methyl-)
1H-Pyrazole-1-propanol, 3-amino-5-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-1-propanol, 3-amino-5-methyl-
- 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol
- EN300-783470
- 1694963-64-8
-
- Inchi: 1S/C7H13N3O/c1-6-5-7(8)9-10(6)3-2-4-11/h5,11H,2-4H2,1H3,(H2,8,9)
- InChI Key: WJRHNHIVBQTYFA-UHFFFAOYSA-N
- SMILES: N1(CCCO)C(C)=CC(N)=N1
Computed Properties
- Exact Mass: 155.105862047g/mol
- Monoisotopic Mass: 155.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 64.1Ų
Experimental Properties
- Density: 1.23±0.1 g/cm3(Predicted)
- Boiling Point: 350.8±32.0 °C(Predicted)
- pka: 14.89±0.10(Predicted)
1H-Pyrazole-1-propanol, 3-amino-5-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-783470-0.05g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
1694963-64-8 | 95.0% | 0.05g |
$647.0 | 2025-02-22 | |
| Enamine | EN300-783470-0.1g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
1694963-64-8 | 95.0% | 0.1g |
$678.0 | 2025-02-22 | |
| Enamine | EN300-783470-0.25g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
1694963-64-8 | 95.0% | 0.25g |
$708.0 | 2025-02-22 | |
| Enamine | EN300-783470-0.5g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
1694963-64-8 | 95.0% | 0.5g |
$739.0 | 2025-02-22 | |
| Enamine | EN300-783470-1.0g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
1694963-64-8 | 95.0% | 1.0g |
$770.0 | 2025-02-22 | |
| Enamine | EN300-783470-2.5g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
1694963-64-8 | 95.0% | 2.5g |
$1509.0 | 2025-02-22 | |
| Enamine | EN300-783470-5.0g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
1694963-64-8 | 95.0% | 5.0g |
$2235.0 | 2025-02-22 | |
| Enamine | EN300-783470-10.0g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
1694963-64-8 | 95.0% | 10.0g |
$3315.0 | 2025-02-22 |
1H-Pyrazole-1-propanol, 3-amino-5-methyl- Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 1H-Pyrazole-1-propanol, 3-amino-5-methyl-
Comprehensive Overview of 1H-Pyrazole-1-propanol, 3-amino-5-methyl- (CAS No. 1694963-64-8): Properties, Applications, and Industry Trends
The chemical compound 1H-Pyrazole-1-propanol, 3-amino-5-methyl- (CAS No. 1694963-64-8) is a specialized organic molecule gaining attention in pharmaceutical and agrochemical research. With its unique pyrazole backbone and functional groups, this compound serves as a versatile intermediate in synthetic chemistry. Its molecular structure combines a 3-amino-5-methyl substitution pattern with a propanol side chain, offering distinct reactivity for tailored applications.
In recent years, the demand for heterocyclic compounds like 1H-Pyrazole-1-propanol has surged due to their role in drug discovery. Researchers highlight its potential in modulating biological targets, particularly in kinase inhibition and enzyme regulation. The amino and hydroxyl functional groups enable selective derivatization, making it valuable for constructing small-molecule libraries—a hot topic in AI-driven drug design platforms.
From an industrial perspective, CAS 1694963-64-8 aligns with green chemistry trends. Manufacturers are optimizing synthetic routes to reduce waste, leveraging catalytic methods and solvent-free conditions. This resonates with ESG (Environmental, Social, and Governance) metrics increasingly prioritized by investors. Analytical techniques such as HPLC purity testing and NMR characterization ensure batch consistency, addressing quality concerns raised in pharma supply chains.
The compound’s stability under physiological conditions has spurred investigations into prodrug formulations, a frequently searched term in medicinal chemistry forums. Its logP value (predicted to balance hydrophilicity/lipophilicity) suggests potential for blood-brain barrier penetration, relevant to neurodegenerative disease research. Patent databases reveal growing IP activity around pyrazole derivatives, reflecting commercial interest.
For laboratory handling, 3-amino-5-methyl-1H-pyrazole-1-propanol requires standard precautions for amine-containing compounds. Storage recommendations include inert atmospheres and desiccants to prevent degradation—a detail often queried by procurement specialists. Collaborative studies with machine learning tools (e.g., predicting spectroscopic profiles) exemplify how this compound bridges wet-lab and computational chemistry.
Emerging applications extend to crop protection agents, where its scaffold inhibits fungal enzymes. Agtech startups explore structure-activity relationships (SAR) to combat pesticide resistance, a pressing issue in sustainable agriculture. Regulatory filings indicate compliance with REACH and FDA guidelines, though region-specific certifications remain dynamic.
In summary, 1H-Pyrazole-1-propanol, 3-amino-5-methyl- exemplifies innovation at the intersection of synthetic chemistry and life sciences. Its adaptability to high-throughput screening and alignment with bioisostere principles ensure enduring relevance. As proteomics and precision medicine advance, this compound’s role in targeted therapies may expand further.
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